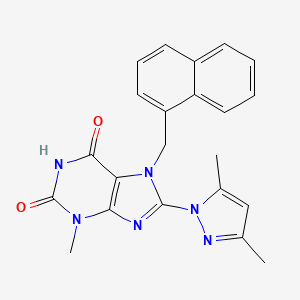

![molecular formula C11H10N2O2 B2769137 2-Cyclopropylimidazo[1,2-a]pyridine-7-carboxylic acid CAS No. 1341743-58-5](/img/structure/B2769137.png)

2-Cyclopropylimidazo[1,2-a]pyridine-7-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

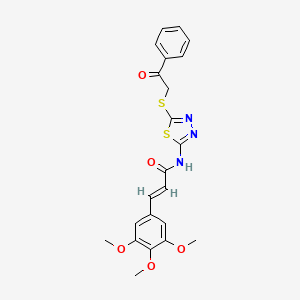

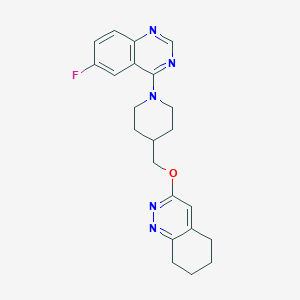

2-Cyclopropylimidazo[1,2-a]pyridine-7-carboxylic acid is a chemical compound with the CAS Number: 1341743-58-5 . It has a molecular weight of 202.21 . The compound is a powder in physical form .

Molecular Structure Analysis

The InChI code for 2-Cyclopropylimidazo[1,2-a]pyridine-7-carboxylic acid is 1S/C11H10N2O2/c14-11(15)8-3-4-13-6-9(7-1-2-7)12-10(13)5-8/h3-7H,1-2H2,(H,14,15) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

2-Cyclopropylimidazo[1,2-a]pyridine-7-carboxylic acid is a powder . It has a molecular weight of 202.21 . The InChI code for this compound is 1S/C11H10N2O2/c14-11(15)8-3-4-13-6-9(7-1-2-7)12-10(13)5-8/h3-7H,1-2H2,(H,14,15) .Scientific Research Applications

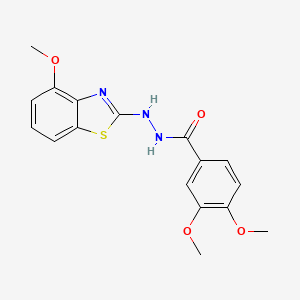

Synthesis and Characterization

Studies have demonstrated innovative synthetic routes and characterization techniques for imidazo[1,2-a]pyridine carboxylic acid derivatives and related compounds, underscoring the importance of these molecules in medicinal and biological sciences. For example, an efficient three-component condensation reaction facilitated the synthesis of 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids, which are intriguing for their applications in medicinal chemistry (Marandi, 2018). Such synthetic advancements highlight the ongoing interest in exploring the chemical space around imidazo[1,2-a]pyridine structures for potential therapeutic applications.

Anticancer Applications

Research into organometallic complexes featuring imidazo[1,2-a]pyridine derivatives reveals their potential as anticancer agents. For instance, organometallic complexes containing 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines, which share structural motifs with the compound of interest, were investigated for their cytotoxicity against human cancer cells and cyclin-dependent kinase (Cdk) inhibitory activity (Stepanenko et al., 2011). These findings suggest that related imidazo[1,2-a]pyridine derivatives could also exhibit promising biological activities, warranting further investigation.

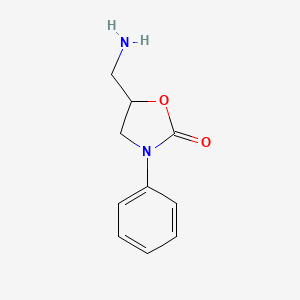

Methodological Advances

The development of novel methodologies for synthesizing imidazo[1,2-a]pyridine derivatives also contributes significantly to their scientific applications. For instance, an innovative approach to synthesizing 2-arylimidazo[1,2-a]pyridine derivatives in aqueous media using iodine as a catalyst represents an environmentally sustainable method, enhancing the accessibility and scalability of these compounds for further research (Bhutia et al., 2020). Such advancements not only facilitate the exploration of these compounds' potential uses but also underscore the importance of green chemistry in pharmaceutical research.

Safety and Hazards

properties

IUPAC Name |

2-cyclopropylimidazo[1,2-a]pyridine-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-11(15)8-3-4-13-6-9(7-1-2-7)12-10(13)5-8/h3-7H,1-2H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FORDCAXEHLRYFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN3C=CC(=CC3=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropylimidazo[1,2-a]pyridine-7-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(Dimethylamino)methyl]-2-methylfuran-3-carboxylic acid hydrochloride](/img/structure/B2769068.png)

![Methyl 2-{4-[(methylsulfonyl)amino]phenoxy}benzenecarboxylate](/img/structure/B2769071.png)

![[2-(3,4-Dimethoxyphenyl)ethyl][(4-fluoro-3-methylphenyl)sulfonyl]amine](/img/structure/B2769077.png)